molecular formula C8H18O5 B8517208 1,1'-Oxybis(2,2-dimethoxy)ethane CAS No. 78082-46-9

1,1'-Oxybis(2,2-dimethoxy)ethane

Cat. No. B8517208
M. Wt: 194.23 g/mol
InChI Key: ZOJJJVRLKLQJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05091535

Procedure details

1.6 g of 5,10-dihydro-pyrido[3,4-g]isoquinoline and 0.32 g of palladium-on-charcoal was dispersed and mixed in 100 cc of dimethoxyethyl ether, and refluxed for 15 hours under argon atmosphere. After the filtration of palladium-on-charcoal and solvent was evaporated to obtain crude pyrido[3,4-g]isoquinoline. The product was purified by preparative liquid chromatography (gel; R-055-15, S16SIL, YMC Ltd., developing solvent; ethyl alcohol/benzene=3/7). The yield of the compound was 1.3 g (95%) and its m.p. was 174° C. The compound was identified as pyrido [3,4-g]isoquinoline based upon the following elemental analysis.
Name
5,10-dihydro-pyrido[3,4-g]isoquinoline
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]2[CH2:7][C:8]3[CH:9]=[CH:10][N:11]=[CH:12][C:13]=3[CH2:14][C:5]=2[CH:4]=[CH:3][N:2]=1>COC(OC)COCC(OC)OC.[Pd]>[CH:12]1[C:13]2=[CH:14][C:5]3[CH:4]=[CH:3][N:2]=[CH:1][C:6]=3[CH:7]=[C:8]2[CH:9]=[CH:10][N:11]=1

Inputs

Step One
Name
5,10-dihydro-pyrido[3,4-g]isoquinoline
Quantity
1.6 g
Type
reactant
Smiles
C1=NC=CC2=C1CC=1C=CN=CC1C2
Name
Quantity
0.32 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
COC(COCC(OC)OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 15 hours under argon atmosphere
Duration
15 h
FILTRATION
Type
FILTRATION
Details
After the filtration of palladium-on-charcoal and solvent
CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Name
Type
product
Smiles
C1=NC=CC=2C1=CC=1C=CN=CC1C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.